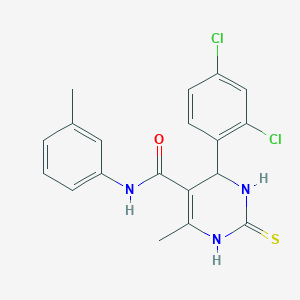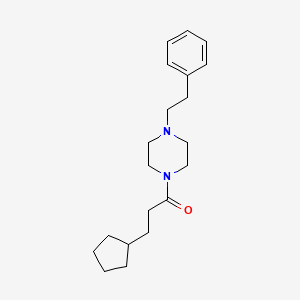![molecular formula C23H26N2 B4941035 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4941035.png)
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has gained attention in the scientific community due to its potential applications in various fields. Additionally, future directions for research will be discussed.
Mecanismo De Acción
The mechanism of action of 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα (Wang et al., 2015).
Biochemical and Physiological Effects
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been shown to have cytotoxic effects on cancer cells in vitro. Specifically, it has been reported to inhibit the growth of human leukemia cells and induce apoptosis in human breast cancer cells (Wang et al., 2015). However, the compound has not been extensively studied for its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, its potential as an anticancer agent makes it a promising compound for further study. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments (Wang et al., 2015).
Direcciones Futuras
For research on 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine include further investigation of its potential as an anticancer agent, as well as its potential use in OLEDs. Additionally, studies could be conducted to better understand its mechanism of action and to explore its biochemical and physiological effects. Finally, efforts could be made to improve its solubility in water to make it more versatile for use in lab experiments.
Conclusion
In conclusion, 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Additionally, future directions for research have been identified, highlighting the potential for further study of this compound.
Métodos De Síntesis
The synthesis of 2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves the reaction of anthracene with 1,5-dibromopentane in the presence of sodium hydride to form 9-bromomethylanthracene. This compound is then reacted with 1-methylpiperazine and potassium carbonate to produce the final product. The yield of this synthesis method is reported to be around 70% (Wang et al., 2015).
Aplicaciones Científicas De Investigación
2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential applications in various fields, including optoelectronics, materials science, and medicinal chemistry. In optoelectronics, this compound has been used as a fluorescent probe for the detection of metal ions (Zhang et al., 2016). In materials science, it has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and efficient electroluminescence (Li et al., 2017). In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent (Wang et al., 2015).
Propiedades
IUPAC Name |
2-(anthracen-9-ylmethyl)-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-17-23-11-6-12-24(23)13-14-25(17)16-22-20-9-4-2-7-18(20)15-19-8-3-5-10-21(19)22/h2-5,7-10,15,17,23H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQLIIWDBXNQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940957.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4940963.png)


![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4940981.png)

![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)
![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)

![4-[4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4941040.png)
![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)